Cas no 461673-80-3 ((2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

(2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one is a structurally distinct thiazolidinone derivative characterized by its conjugated imine and exocyclic double bond system. This compound exhibits notable electronic and steric properties due to the presence of the 4-hydroxyphenyl and 4-ethylphenyl substituents, which influence its reactivity and potential interactions. Its rigid heterocyclic core and functional group arrangement make it a promising scaffold for pharmaceutical and materials research, particularly in the development of bioactive molecules or optoelectronic materials. The compound’s synthetic versatility allows for further derivatization, enhancing its applicability in targeted studies. Its well-defined structure facilitates precise characterization and reproducibility in experimental settings.
(2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one structure
461673-80-3 structure
Product Name:(2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
CAS No:461673-80-3
MF:C18H16N2O2S
MW:324.396842956543
CID:6151204
PubChem ID:135658038
Update Time:2025-10-23

(2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • (5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • AKOS005656338
    • (2Z,5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
    • F0750-0310
    • AKOS002207176
    • (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
    • AKOS002679965
    • 461673-80-3
    • Inchi: 1S/C18H16N2O2S/c1-2-12-3-5-13(6-4-12)11-16-17(22)20-18(23-16)19-14-7-9-15(21)10-8-14/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11-
    • InChI Key: CAVLULGXOQSLJB-WJDWOHSUSA-N
    • SMILES: S1/C(=N/C2C=CC(=CC=2)O)/NC(/C/1=C/C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 324.09324893g/mol
  • Monoisotopic Mass: 324.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 87Ų

(2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one Pricemore >>

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Additional information on (2Z,5Z)-5-(4-ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

Introduction to Compound CAS No 461673-80-3: (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

The compound with CAS No 461673-80-3, commonly referred to as (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of thiazolidinones, which are known for their versatile structures and diverse biological activities. The 1,3-thiazolidinone core of this molecule serves as a platform for further functionalization, enabling the exploration of its properties in areas such as drug discovery, material science, and catalysis.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as microwave-assisted synthesis and asymmetric catalysis. These techniques have not only improved the yield and purity of the compound but also facilitated the exploration of its stereochemical properties. The (2Z,5Z) configuration is particularly intriguing, as it influences the molecule's electronic properties and bioavailability. Researchers have demonstrated that this configuration enhances the compound's ability to interact with specific biological targets, making it a promising candidate for therapeutic applications.

One of the most notable applications of (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one lies in its potential as an anti-inflammatory agent. Studies have shown that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to the molecule's ability to modulate key signaling pathways involved in inflammation, such as the NF-kB pathway. Furthermore, the presence of the hydroxyphenyl group within the structure contributes to its antioxidant properties, which are essential for mitigating oxidative stress associated with inflammatory conditions.

In addition to its anti-inflammatory properties, this compound has also shown promise in anticancer research. Preclinical studies have demonstrated that (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one induces apoptosis in various cancer cell lines by targeting mitochondrial pathways. The thiazolidinone ring plays a critical role in this activity by facilitating interactions with key oncogenic proteins. Moreover, the compound's selectivity towards cancer cells over normal cells has been highlighted as a significant advantage in drug development.

The structural versatility of this compound also extends to its application in material science. Researchers have explored its use as a precursor for constructing advanced materials with tailored optical and electronic properties. For instance, the incorporation of this compound into polymer matrices has resulted in materials with enhanced mechanical strength and thermal stability. The methylidene group within the structure contributes to these properties by forming robust cross-linking networks during polymerization.

From a synthetic perspective, the preparation of (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one involves a multi-step process that combines nucleophilic aromatic substitution and imine formation. Recent optimizations have focused on reducing reaction times and improving stereochemical control. These advancements have not only streamlined the synthesis process but also enabled large-scale production for industrial applications.

In conclusion, (2Z,5Z)-5-(4-Ethylphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one represents a remarkable example of how structural complexity can be harnessed to achieve multifunctional properties. Its potential applications span across medicine, materials science, and beyond. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make significant contributions to various scientific disciplines.

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